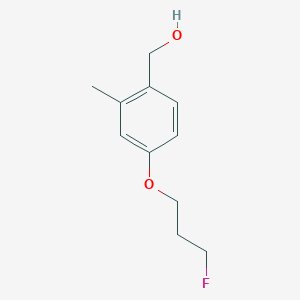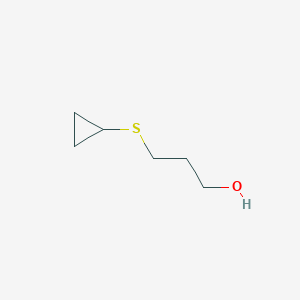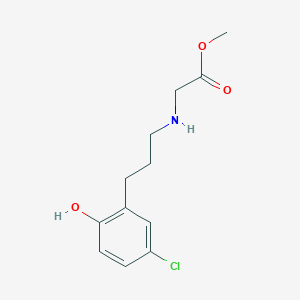
Methyl 2-((3-(5-chloro-2-hydroxyphenyl)propyl)amino)acetate
Übersicht
Beschreibung
“Methyl 2-((3-(5-chloro-2-hydroxyphenyl)propyl)amino)acetate” is a synthetic compound. It has a CAS Number of 1019577-98-0 and a molecular weight of 229.66 . The IUPAC name for this compound is methyl [(5-chloro-2-hydroxybenzyl)amino]acetate .
Synthesis Analysis
The synthesis of such compounds often involves transition metal-catalyzed carbon–carbon bond-forming reactions, such as the Suzuki–Miyaura (SM) cross-coupling . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClNO3/c1-15-10(14)6-12-5-7-4-8(11)2-3-9(7)13/h2-4,12-13H,5-6H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.It is stored at a temperature of 4 degrees Celsius . The compound is shipped at normal temperatures .
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Research has demonstrated the potential of certain compounds, including those related to Methyl 2-((3-(5-chloro-2-hydroxyphenyl)propyl)amino)acetate, in antimalarial applications. A study by Werbel et al. (1986) explored the synthesis and antimalarial activity of related compounds, finding correlations between the potency against Plasmodium berghei in mice and the size and electron donation of phenyl ring substituents. Their findings indicated excellent activity against resistant strains of parasites and encouraging pharmacokinetic properties for potential clinical trials in humans (Werbel et al., 1986).
Biosynthesis Studies
In biosynthesis research, Sauer et al. (1975) investigated mixed rumen micro-organisms and their incorporation of labelled compounds into amino acids. This study provides insight into the metabolic pathways and the synthesis of amino acid precursors, relevant to understanding how similar compounds to Methyl 2-((3-(5-chloro-2-hydroxyphenyl)propyl)amino)acetate might be metabolized or synthesized in biological systems (Sauer et al., 1975).
Antimicrobial Applications
A significant area of research involves the antimicrobial properties of related compounds. For instance, a study by Mickevičienė et al. (2015) synthesized derivatives containing 2-hydroxyphenyl and examined their antimicrobial activity against various bacteria and fungi. This research underscores the potential utility of compounds similar to Methyl 2-((3-(5-chloro-2-hydroxyphenyl)propyl)amino)acetate in developing new antimicrobial agents (Mickevičienė et al., 2015).
Herbicidal Potential
The herbicidal activity of compounds structurally related to Methyl 2-((3-(5-chloro-2-hydroxyphenyl)propyl)amino)acetate has been studied by Hayashi and Kouji (1990). They synthesized geometrical isomers of a related compound and found no significant difference in their herbicidal effects on various broadleaf weeds, suggesting potential applications in agriculture (Hayashi & Kouji, 1990).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[3-(5-chloro-2-hydroxyphenyl)propylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-17-12(16)8-14-6-2-3-9-7-10(13)4-5-11(9)15/h4-5,7,14-15H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHGCYPLANVVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCCCC1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((3-(5-chloro-2-hydroxyphenyl)propyl)amino)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




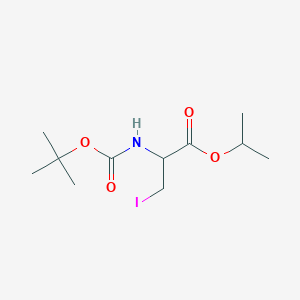
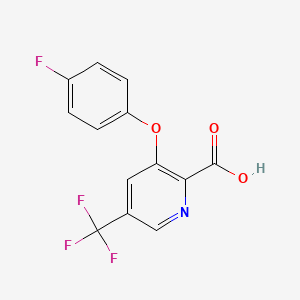
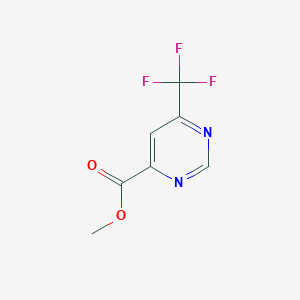
![1-[(2-Chloro-4-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406478.png)
![1H-Pyrazole, 1-[(5-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406479.png)
![4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide](/img/structure/B1406480.png)
![Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate](/img/structure/B1406482.png)

![Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate](/img/structure/B1406486.png)

